5,5,5-Trichloropentane-1-thiol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the reaction of 5,5,5-trichloropentane with thiourea, followed by hydrolysis to yield the desired thiol compound .
Industrial Production Methods: Industrial production of 5,5,5-Trichloropentane-1-thiol may involve large-scale chlorination processes followed by thiolation reactions. The specific conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions: 5,5,5-Trichloropentane-1-thiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to disulfides using mild oxidants like iodine (I₂) or hydrogen peroxide (H₂O₂).
Substitution: The chlorine atoms in this compound can be substituted by nucleophiles such as amines or alkoxides.
Common Reagents and Conditions:
Oxidation: Iodine (I₂), hydrogen peroxide (H₂O₂)
Reduction: Hydrogen gas (H₂), metal catalysts
Substitution: Sodium alkoxides, amines
Major Products Formed:
Oxidation: Disulfides
Reduction: Hydrocarbons
Substitution: Amines, ethers
Scientific Research Applications
5,5,5-Trichloropentane-1-thiol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5,5,5-Trichloropentane-1-thiol involves its reactivity with nucleophiles and electrophiles. The thiol group can undergo oxidation to form disulfides, which play a crucial role in stabilizing protein structures. The chlorine atoms can participate in substitution reactions, making the compound versatile in forming various derivatives .
Comparison with Similar Compounds
5,5,5-Trichloropentane: Lacks the thiol group, making it less reactive in thiol-specific reactions.
Pentane-1-thiol: Lacks the chlorine atoms, resulting in different reactivity and applications.
5,5,5-Trichloropentane-1-ol: Contains a hydroxyl group instead of a thiol, leading to different chemical properties and uses.
Uniqueness: 5,5,5-Trichloropentane-1-thiol is unique due to the combination of a highly reactive thiol group and three chlorine atoms, which provide multiple sites for chemical modification. This makes it a valuable compound in synthetic chemistry and various industrial applications .
Properties
CAS No. |
60303-21-1 |
---|---|
Molecular Formula |
C5H9Cl3S |
Molecular Weight |
207.5 g/mol |
IUPAC Name |
5,5,5-trichloropentane-1-thiol |
InChI |
InChI=1S/C5H9Cl3S/c6-5(7,8)3-1-2-4-9/h9H,1-4H2 |
InChI Key |
CPGJESBADKVIEU-UHFFFAOYSA-N |
Canonical SMILES |
C(CCS)CC(Cl)(Cl)Cl |
Origin of Product |
United States |
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